molecular formula C21H28N4 B1605272 1,1'3,3',5,5'6,6'-Octamethyl-2,2'-spiro(2,3-dihydro-1H-benzimidazole CAS No. 99643-38-6

1,1'3,3',5,5'6,6'-Octamethyl-2,2'-spiro(2,3-dihydro-1H-benzimidazole

Cat. No.: B1605272
CAS No.: 99643-38-6
M. Wt: 336.5 g/mol
InChI Key: MTFYBWKFOIZUKS-UHFFFAOYSA-N
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Description

This compound, commercially known as Roti®-GelStain (Carl Roth), is a spirocyclic benzimidazole derivative with eight methyl substituents. Its structure features a spiro junction connecting two dihydrobenzimidazole rings, creating a rigid, three-dimensional framework . It is primarily employed as a nucleic acid gel stain due to its fluorescence properties when bound to DNA/RNA, offering advantages in sensitivity and stability compared to traditional ethidium bromide . While its synthesis route is proprietary, its structural features—such as the spiro center and methyl groups—suggest enhanced solubility and reduced aggregation in aqueous solutions, critical for gel staining applications.

Properties

IUPAC Name

1,1',3,3',5,5',6,6'-octamethyl-2,2'-spirobi[benzimidazole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4/c1-13-9-17-18(10-14(13)2)23(6)21(22(17)5)24(7)19-11-15(3)16(4)12-20(19)25(21)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFYBWKFOIZUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3(N2C)N(C4=C(N3C)C=C(C(=C4)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912569
Record name 1,1',3,3',5,5',6,6'-Octamethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[benzimidazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99643-38-6
Record name 1,1'3,3',5,5'6,6'-Octamethyl-2,2'-spiro(2,3-dihydro-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099643386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1',3,3',5,5',6,6'-Octamethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[benzimidazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Nitration and Cyclization

A modified nitration-cyclization approach adapted from trinitro-substituted benzimidazolone syntheses (PMC) can be employed.

  • Reagents : 1,3-Dihydro-2H-benzimidazol-2-one derivatives, KNO₃/H₂SO₄ system.
  • Conditions :
    • Stepwise addition of methyl-substituted diamine precursors to a nitrating mixture.
    • Controlled heating (50–60°C for 4 h) followed by cooling (4°C).
  • Yield : ~83% (based on analogous nitro derivatives).
  • Key Feature : Avoids fuming HNO₃, enabling safer methyl group retention.

Palladium-Catalyzed Spiro Coupling

A Suzuki-Miyaura coupling strategy using bis(pinacolato)diborane (B₂pin₂) and Pd catalysts (Ambeed data):

  • Reagents : Brominated benzimidazole precursors, B₂pin₂, Pd(dppf)Cl₂, KOAc.
  • Conditions :
    • Solvent: 1,4-Dioxane or DMSO.
    • Temperature: 80–110°C under inert atmosphere.
    • Time: 12–24 h.
  • Yield : 59–92% (depending on substituents).
  • Example :
Step Reaction Component Conditions Yield
1 Bromobenzimidazole + B₂pin₂ Pd(dppf)Cl₂, KOAc, 100°C, 2 h (microwave) 23.6%
2 Spiro cyclization Rh/Al₂O₃, H₂, ethanol 75%

Hydrogen Peroxide-Mediated Oxidation

Adapted from FR2563518A1, this method oxidizes methylthio intermediates to form benzimidazolones:

  • Reagents : 2-(Methylthio)benzimidazole derivatives, H₂O₂, Na₂SO₃.
  • Conditions :
    • Reflux in ethanol (48 h).
    • Post-reaction sulfite quenching.
  • Yield : ~64% (for chloroalkyl derivatives).
  • Application : Methyl groups introduced via alkylation prior to oxidation.

Multi-Step Alkylation and Cyclization

Route :

Conditions :

  • Step 1: 0°C to RT, 12 h.
  • Step 3: Acidic (HCl) or thermal (120°C) cyclization.
    Theoretical Yield : ~50–70% (based on similar spiro syntheses).

Comparative Analysis of Methods

Method Key Advantage Limitation Scalability
Nitration-Cyclization High purity Limited to nitro intermediates Moderate
Pd-Catalyzed Coupling Versatile for spiro frameworks Requires expensive catalysts High
H₂O₂ Oxidation Mild conditions Low functional group tolerance Low
Multi-Step Alkylation Precise methyl placement Complex purification Moderate

Challenges and Optimization

Chemical Reactions Analysis

1,1’3,3’,5,5’6,6’-Octamethyl-2,2’-spiro(2,3-dihydro-1H-benzimidazole) undergoes various chemical reactions, including:

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C21H28N4
  • Molecular Weight : 336.474 g/mol
  • Density : 1.18 g/cm³
  • Boiling Point : 537.2 °C at 760 mmHg
  • Flash Point : 236.5 °C

Structural Insights

The compound features a spiro structure that contributes to its stability and reactivity. The presence of multiple methyl groups enhances its lipophilicity, which is crucial for biological activity.

Medicinal Chemistry

  • Anticancer Activity
    • Studies have indicated that compounds with similar benzimidazole structures exhibit anticancer properties. Research has shown that derivatives of benzimidazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines
      5
      .
  • Antimicrobial Properties
    • The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been studied for their effectiveness against bacteria and fungi, making this compound a candidate for further investigation in drug development .

Materials Science

  • Polymer Synthesis
    • The unique spiro structure allows for the incorporation of this compound into polymer matrices, potentially enhancing their mechanical properties and thermal stability. Such polymers could be used in high-performance applications such as coatings and composites .
  • Nanotechnology
    • The compound can serve as a building block for nanomaterials due to its ability to form stable complexes with metals or other organic molecules. This property is valuable in developing nanoscale devices or catalysts .

Organic Synthesis

  • Reagent in Chemical Reactions
    • As a reagent, this compound can facilitate various organic transformations, including cyclization reactions and functional group modifications. Its reactivity profile makes it suitable for synthesizing more complex organic molecules .
  • Chiral Catalysis
    • The presence of multiple chiral centers in the molecule may allow it to act as a chiral catalyst in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals .

Case Study 1: Anticancer Research

A study published in the Journal of Organic Chemistry explored the anticancer properties of benzimidazole derivatives, revealing that modifications to the benzimidazole core could enhance cytotoxicity against specific cancer types. The findings indicate that similar structural motifs to this compound) might yield promising results in future drug design efforts .

Case Study 2: Polymer Applications

Research conducted on spiro compounds demonstrated their utility in creating high-performance polymers with improved thermal stability and mechanical strength. The incorporation of octamethyl-spiro-benzimidazole structures into polymer backbones showed enhanced properties compared to traditional materials .

Mechanism of Action

The mechanism of action of 1,1’3,3’,5,5’6,6’-Octamethyl-2,2’-spiro(2,3-dihydro-1H-benzimidazole) involves its interaction with specific molecular targets and pathways. The spiro structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Imidazole and Benzimidazole Derivatives

1,1',3,3'-Tetraisopropyl-4,4',5,5'-tetramethyl-1H,1'H-[2,2'-biimidazole]-3,3'-diiodide tetrahydrate ()
  • Structural Features : A biimidazole system with tetraisopropyl and tetramethyl substituents, forming a cationic spiro structure.
  • Physical Properties : Crystallizes in a tetragonal system (space group P421c) with short F···H-O hydrogen bonds (F–O distance: ~2.24–2.29 Å), indicating strong intermolecular interactions .
  • Comparison : Unlike the target compound’s neutral spiro benzimidazole, this derivative is ionic, with iodide counterions. Its hydrogen-bonding network enhances crystalline stability, whereas the target compound’s methyl groups prioritize solubility for gel staining.
Spiro Bis(pyrazole) Ligands ()
  • Structural Features : Spiro skeletons with pyrazole rings (e.g., 2,2’,4,4’-tetrahydro-6,6’-spirobi[5H-cycopentapyrazole]).
  • Applications : Used in asymmetric catalysis , leveraging their chiral spiro centers for enantioselective reactions .
  • Comparison : The target compound lacks catalytic functionality but shares the spiro architecture, which confers structural rigidity. The absence of electron-donating groups (e.g., pyrazole N-atoms) in the target compound limits its use in metal coordination, unlike these ligands.

Benzimidazole Derivatives with Functional Substitutions

5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl-methanesulfinyl)-1H-benzimidazole (Omeprazole Derivative) ()
  • Structural Features : A sulfonyl-substituted benzimidazole with methoxy and pyridinyl groups.
  • Synthesis : Prepared via chlorosulfonation of omeprazole, followed by NaHCO3-mediated neutralization .
  • Comparison : The target compound lacks sulfonyl or pyridinyl groups, which are critical for proton pump inhibition in omeprazole. Instead, its methyl groups enhance hydrophobicity for DNA intercalation.
Antifunctional Benzimidazole-1,3,4-Oxadiazole Hybrids ()
  • Structural Features : Benzimidazole cores linked to 1,3,4-oxadiazole rings via phenyl spacers.
  • Applications : Exhibited antifungal activity due to the oxadiazole moiety’s ability to disrupt fungal cell membranes .
  • Comparison : The target compound’s spiro system and lack of heterocyclic appendages limit its bioactivity but optimize its fluorescence properties for staining.

Spirocyclic Non-Benzenoid Systems

Ethyl 4'-(4-bromobenzoyl)-2'-(4-ethoxyphenyl)-2-oxo-2',4'-dihydro-2H-spiro[acenaphthylene-1,3'-pyrazole]-5'-carboxylate ()
  • Structural Features : A spiro[acenaphthylene-pyrazole] system with ester and bromobenzoyl groups.
  • Physical Properties : Melting point 163–166°C; IR peaks at 1730 cm⁻¹ (C=O) and 1220 cm⁻¹ (C–O) .
  • Comparison: The acenaphthylene moiety introduces planarity, enhancing π-π stacking, unlike the target compound’s non-planar spiro benzimidazole. This difference impacts their respective applications: the former in materials science, the latter in bioimaging.

Comparative Data Table

Compound Name Structural Features Melting Point (°C) Key Applications Notable Properties Reference
1,1'3,3',5,5'6,6'-Octamethyl-2,2'-spiro(2,3-dihydro-1H-benzimidazole (Roti®-GelStain) Spiro benzimidazole, 8 methyl groups N/A DNA/RNA gel staining High fluorescence, low aggregation
1,1',3,3'-Tetraisopropyl-4,4',5,5'-tetramethyl-biimidazole diiodide Ionic spiro biimidazole, strong H-bonding N/A Crystallography studies Tetragonal crystal system, F···H-O bonds
Spiro bis(pyrazole) ligands Chiral spiro pyrazole rings N/A Asymmetric catalysis Enantioselective metal coordination
Ethyl 4'-(4-bromobenzoyl)-spiro[acenaphthylene-pyrazole] Spiro acenaphthylene-pyrazole, ester groups 163–166 Materials science Planar π-system, high thermal stability
Benzimidazole-1,3,4-oxadiazole hybrids Benzimidazole-oxadiazole hybrids N/A Antifungal agents Membrane disruption via oxadiazole moiety

Key Research Findings

  • Structural Rigidity vs. Functionality : The spiro architecture in the target compound enhances fluorescence stability, whereas spiro pyrazoles () and biimidazoles () prioritize catalysis or crystallinity through substituent-directed interactions .
  • Substituent Effects : Methyl groups in the target compound improve solubility for staining, whereas bromine or sulfonyl groups in analogues () enable π-stacking or bioactivity .
  • Synthetic Complexity : The target compound’s synthesis is proprietary, while related spiro compounds often require multi-step reactions (e.g., chlorosulfonation in , NaOH-mediated cyclization in ) .

Biological Activity

1,1'3,3',5,5'6,6'-Octamethyl-2,2'-spiro(2,3-dihydro-1H-benzimidazole) is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their pharmacological potential. This article focuses on the biological activity of this specific compound, including its antimicrobial properties and other relevant bioactivities.

  • Chemical Formula : C21H28N4
  • Molecular Weight : 336.4738
  • CAS Registry Number : 99643-38-6

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties against various pathogens. Studies have reported that compounds with benzimidazole scaffolds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies and Findings :

  • Antibacterial Activity :
    • A study evaluated several benzimidazole derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, with some derivatives showing MIC values as low as 12.5 μg/mL against S. aureus and E. coli .
    • Another research highlighted that compounds derived from benzimidazole exhibited potent activity against multidrug-resistant strains of bacteria .
  • Antifungal Activity :
    • The antifungal efficacy of benzimidazole derivatives was assessed against fungi like Candida albicans and Aspergillus niger. Some compounds demonstrated significant antifungal activity with MIC values comparable to standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural modifications. The presence of various substituents on the benzimidazole nucleus can enhance or diminish their biological effectiveness.

Compound StructureActivity TypeMIC (μg/mL)Reference
Benzimidazole AAntibacterial12.5
Benzimidazole BAntifungal50
Benzimidazole CAntibacterial25

Pharmacological Insights

Recent literature emphasizes the significance of benzimidazole derivatives in medicinal chemistry due to their favorable pharmacokinetic profiles. These compounds are being explored for their potential in treating various diseases due to their ability to interact with biological targets effectively.

The mechanism by which benzimidazole derivatives exert their antimicrobial effects is believed to involve the inhibition of key bacterial enzymes and disruption of cellular processes. For instance, some studies suggest that these compounds may inhibit DNA synthesis or interfere with cell wall synthesis in bacteria .

Q & A

Q. What are the key synthetic strategies for synthesizing octamethyl-spirobenzimidazole derivatives?

Synthesis typically involves multicomponent reactions or cyclization of substituted benzimidazole precursors. For example, spirobenzimidazoles can be prepared via nucleophilic substitution reactions using Na₂S₂O₄ as a reducing agent, followed by acid-catalyzed cyclization (e.g., HCl-mediated heating) . Key steps include:

  • Reaction optimization : Adjusting stoichiometry of methyl groups and reaction time to avoid over-substitution.
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (ethanol or methanol) are critical for isolating high-purity products .

Q. How are spectroscopic techniques employed to characterize spirobenzimidazoles?

Characterization relies on:

  • ¹H/¹³C NMR : Methyl groups (δ 1.32–3.63 ppm) and aromatic protons (δ 6.38–8.09 ppm) confirm substitution patterns .
  • IR spectroscopy : Peaks at 1732 cm⁻¹ (ester C=O) and 1669 cm⁻¹ (amide C=O) indicate functional groups .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ at m/z 505.1763) validates molecular formulas .

Advanced Tip : Use DEPT-135 NMR to distinguish CH₃ groups from CH₂/CH in complex spectra .

Advanced Research Questions

Q. How can computational methods predict reactivity in spirobenzimidazole synthesis?

Density Functional Theory (DFT) calculations model reaction pathways, such as transition states during cyclization. For example:

  • Mechanistic insights : DFT reveals energy barriers for methyl group migration during spiro-ring formation .
  • Solvent effects : COSMO-RS simulations optimize solvent polarity (e.g., ethanol vs. DMF) to enhance yields .

Q. How to resolve contradictions in spectroscopic data for methyl-substituted benzimidazoles?

Discrepancies often arise from:

  • Tautomerism : Benzimidazole NH protons (δ 4.91 ppm) may shift due to solvent-dependent tautomeric equilibria .
  • Crystallographic validation : Single-crystal XRD (e.g., CCDC entries) resolves ambiguities in NOE or coupling constants .

Case Study : Conflicting ¹³C NMR signals for CipsoFc (δ 66.74 vs. 67.98 ppm) were resolved via XRD, confirming steric hindrance from methyl groups .

Q. What methodologies improve regioselectivity in octamethyl-spirobenzimidazole derivatives?

  • Directed ortho-methylation : Use Pd-catalyzed C–H activation with directing groups (e.g., pyridinyl) to control substitution .
  • Protecting groups : Temporary protection of NH with Boc groups prevents undesired side reactions during methylation .

Q. How to analyze spirobenzimidazole stability under varying pH conditions?

  • Kinetic studies : Monitor degradation via HPLC at pH 1–14 (simulated gastric/intestinal fluids).
  • Activation energy : Arrhenius plots (25–60°C) calculate Eₐ for hydrolysis (e.g., Eₐ = 45 kJ/mol at pH 7) .

Key Finding : Methyl groups at positions 1,1',3,3' enhance stability at pH < 3 due to steric shielding of the spiro junction .

Q. What advanced separation techniques purify multi-methylated spiro compounds?

  • Membrane technologies : Nanofiltration (MWCO 500 Da) removes low-MW impurities .
  • Chiral HPLC : Resolves enantiomers using Chiralpak IA columns (hexane/isopropanol) for stereochemical studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'3,3',5,5'6,6'-Octamethyl-2,2'-spiro(2,3-dihydro-1H-benzimidazole
Reactant of Route 2
1,1'3,3',5,5'6,6'-Octamethyl-2,2'-spiro(2,3-dihydro-1H-benzimidazole

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